7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile
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Overview
Description
7-Oxabicyclo[410]hept-3-ene-3-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into a seven-membered ring
Preparation Methods
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile can be achieved through several routes. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer using metallic sodium . Another approach involves the formation of self-assembled monolayers on surfaces, followed by bonding of specific monomers and subsequent polymerization .
Chemical Reactions Analysis
7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, sodium, and other reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into different derivatives through reactions with hydrazones and other nucleophiles .
Scientific Research Applications
This compound has been investigated for its potential as a drug candidate against the COVID-19 virus. Studies have shown that derivatives of 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile exhibit strong binding affinities to the main protease of the virus, making them promising candidates for further development . Additionally, the compound’s unique structure makes it useful in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile exerts its effects involves interactions with specific molecular targets, such as viral proteases. Computational studies have shown that the compound can form stable complexes with these targets, inhibiting their activity and potentially preventing viral replication . The exact pathways involved in these interactions are still under investigation, but they likely involve hydrogen bonding, pi-alkyl interactions, and other non-covalent interactions.
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile can be compared to other bicyclic compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives. These compounds share similar structural features but differ in their specific chemical properties and reactivity The unique structure of 7-Oxabicyclo[41
Properties
CAS No. |
92836-13-0 |
---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-4-5-1-2-6-7(3-5)9-6/h1,6-7H,2-3H2 |
InChI Key |
DHDRPQDOTYKNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1O2)C#N |
Origin of Product |
United States |
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